molecular formula C9H19NO B1338441 (1-Isopropylpiperidin-4-yl)methanol CAS No. 280774-03-0

(1-Isopropylpiperidin-4-yl)methanol

Cat. No. B1338441
M. Wt: 157.25 g/mol
InChI Key: FLKOJXQVRBGEES-UHFFFAOYSA-N
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Description

“(1-Isopropylpiperidin-4-yl)methanol” is a useful reagent in the synthesis of Histamine H3 receptor antagonist . It is also known as “(1-propan-2-ylpiperidin-4-yl)methanol” and has the CAS number 280774-03-0 .


Synthesis Analysis

The synthesis of “(1-Isopropylpiperidin-4-yl)methanol” involves several stages. One method involves the use of oxalyl dichloride and dimethyl sulfoxide in dichloromethane at 0°C for 0.166667h. This is followed by the addition of “(1-Isopropyl-piperidin-4-yl)-methanol” in dichloromethane at 0°C for 2.25h. Finally, triethylamine is added in dichloromethane for 0.166667h .


Molecular Structure Analysis

The molecular formula of “(1-Isopropylpiperidin-4-yl)methanol” is C9H19NO . The molecule contains a total of 30 bonds. There are 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

“(1-Isopropylpiperidin-4-yl)methanol” is a solid compound . Its molecular weight is 157.25 g/mol .

Relevant Papers The relevant papers on “(1-Isopropylpiperidin-4-yl)methanol” highlight its importance in the field of drug discovery . For instance, a series of new diphenyl (piperidine-4-yl) methanol derivatives were prepared and evaluated for their antiproliferative activity against HT-29, HeLa, MCF-7 and HepG2 cell lines via MTT assay .

Scientific Research Applications

Synthetic Chemistry Applications

  • The compound and its derivatives serve as valuable intermediates in synthetic chemistry, contributing to the development of biomimetic chelating ligands. These ligands mimic biological molecules and can be used in various chemical processes, including catalysis and metal ion sequestration (Ryan B. Gaynor, Baylee N. McIntyre, Sidney E. Creutz, 2023).
  • It plays a role in the synthesis of complex organic structures, demonstrating the versatility of methanol derivatives in facilitating diverse chemical transformations (K. Kobayashi, Taketoshi Kozuki, M. Konishi, T. Suzuki, Miyuki Tanmatsu, H. Konishi, 2011).

Material Science Applications

  • Methanol derivatives, including "(1-Isopropylpiperidin-4-yl)methanol," are used in the development of materials with unique properties, such as spin-state transition materials. These materials have applications in memory storage, sensors, and switches (L. J. K. Cook, M. Halcrow, 2015).

Biochemical Applications

properties

IUPAC Name

(1-propan-2-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKOJXQVRBGEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456848
Record name (1-Isopropylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isopropylpiperidin-4-yl)methanol

CAS RN

280774-03-0
Record name (1-Isopropylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under argon gas atmosphere, lithium aluminum hydride (3.29 g) is suspended in tetrahydrofuran (160 mL) and thereto is added ethyl 1-isopropylpiperidin-4-carboxylate (compound obtained in Reference Example 94(1), 5.00 g) under ice-cooling. The mixture is stirred at room temperature for 14 hours. To the reaction mixture is added successively water (3.3 mL), 2N sodium hydroxide solution (6.6 mL) and water (6.6 mL) under ice-cooling. The mixture is stirred at room temperature for 1 hour. After addition of magnesium sulfate, the reaction mixture is stirred for 10 minutes and filtered. The filtrate is concentrated in vacuo and the residue is purified by flash column chromatography on NH-silica gel (Solvent; n-hexane:ethyl acetate=1:1) to give (1-isopropylpiperidin-4-yl)methanol (3.75 g, yield; 99%) as a colorless oil. MS (APCI) m/z: 158 [M+H]+
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Quantity
6.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
6.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (1.10 g) is suspended in tetrahydrofuran (80 ml), and thereto is added a solution of ethyl 1-isopropylpiperidine-4-carboxylate (5.00 g) obtained in Reference Example 127 in tetrahydrofuran (30 ml) dropwise under ice-cooling. The reaction solution is stirred for 2 hours under the ice-cooling, and water (1.1 ml), 15% aqueous sodium hydroxide solution (1.1 ml) and water (3.3 ml) are added dropwise successively and stirred for additional 10 minutes. To the resulting reaction solution is added potassium carbonate, and the mixture is stirred for 20 minutes, and then the insoluble materials are removed by filtration. The filtrate is concentrated under reduced pressure, and then the resulting residue is purified by NH-silica gel column chromatography (eluent: chloroform/ethyl acetate=1/1) to give (1-isopropylpiperidin-4-yl)methanol (4.29 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
1.1 mL
Type
reactant
Reaction Step Seven
Name
Quantity
3.3 mL
Type
solvent
Reaction Step Seven
Name
Quantity
1.1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Lithium aluminum hydride (500 mg) was suspended in 40 ml of tetrahydrofuran, a solution of 3.55 g of ethyl 1-isopropylpiperidine-4-carboxylate in 10 ml of tetrahydrofuran was added thereto at −50° C. and the mixture was stirred for 2.5 hours from under ice-cooling to at room temperature. To this were added 0.5 ml of water, 0.5 ml of a 2N aqueous solution of sodium hydroxide, 1.5 ml of water and anhydrous magnesium sulfate under ice-cooling, the resulting precipitate was removed by filtration and the solvent was evaporated in vacuo to give 2.96 g of (1-isopropyl-4-piperidyl)methanol.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of ethyl 1-isopropylpiperidine-4-carboxylate (10.0 g, 50.2 mmol) in THF (250 mL) at 0° C. was treated with lithium aluminum hydride (2.1 g, 55 mmol). After 1 h, the mixture was treated with a saturated aqueous solution of sodium potassium tartrate, partitioned with EtOAc, and the aqueous layer washed with EtOAc (2×). The combined extracts were dried (Na2SO4), concentrated, and the residue purified by column chromatography (SiO2: 10% methanol:methylene chloride) affording 4.30 g (54%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Isopropylpiperidin-4-yl)methanol
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Citations

For This Compound
1
Citations
NS Mani, JA Jablonowski, TK Jones - The Journal of Organic …, 2004 - ACS Publications
Starting from 1-methylimidazole, a concise, scalable, three-step synthesis of the title compound is described. The required 2-chloroimidazole was prepared in very good yield by halogen…
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk

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